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Abstract
Intermedin (IMD), also known as Adrenomedullin 2 (ADM2), is a member of the calcitonin

gene-related peptide (CGRP) superfamily, playing a crucial role in a wide array of physiological

and pathophysiological processes.[1][2] Discovered in 2004, this peptide is expressed in

numerous tissues and exerts its effects through interaction with receptor complexes composed

of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs).

[1][2] This technical guide provides a comprehensive overview of the core physiological

functions of Intermedin B, with a focus on its cardiovascular, renal, endocrine, and anti-

inflammatory roles. Detailed signaling pathways, quantitative data from key studies, and

experimental methodologies are presented to facilitate further research and therapeutic

development.

Introduction to Intermedin B
Intermedin is a novel peptide that shares structural and functional homology with

adrenomedullin (AM) and calcitonin gene-related peptide (CGRP).[3][4] It is derived from a

larger precursor protein, preprointermedin, which is proteolytically processed to yield

biologically active fragments, primarily IMD1-53, IMD1-47, and IMD8-47.[3][5] IMD's wide

distribution throughout the body, including the pituitary gland, heart, kidneys, and

gastrointestinal tract, suggests its involvement in diverse physiological functions.[1][6] It
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primarily signals through CLR/RAMP receptor complexes, with varying affinities for different

RAMP subtypes, leading to a range of cellular responses.[1][3]

Cardiovascular Functions
IMD exerts significant effects on the cardiovascular system, primarily acting as a potent

vasodilator and regulator of cardiac function.[3]

Vasodilation and Blood Pressure Regulation
Intravenous administration of IMD leads to a dose-dependent decrease in mean arterial

pressure.[7][8] This hypotensive effect is attributed to its powerful vasodilatory action on

various vascular beds.[2][8] IMD promotes the relaxation of preconstricted aortic rings and

increases blood flow to organs such as the heart, lungs, and kidneys.[2][7] The vasodilatory

effects are mediated, in part, by the elevation of intracellular cyclic adenosine monophosphate

(cAMP) and the activation of the nitric oxide (NO)-cGMP signaling pathway.[7][9]

Cardiac Effects
The influence of IMD on cardiac function is complex and can be context-dependent. In normal,

healthy myocardium, IMD can have a negative inotropic effect, decreasing contractility.[10] This

is mediated by increased nitric oxide production through the phosphorylation of endothelial

nitric oxide synthase (eNOS).[10] Conversely, in models of cardiac hypertrophy or nitric oxide

deficiency, IMD enhances contractility and improves relaxation, a response linked to the

phosphorylation of phospholamban.[10] Furthermore, IMD has demonstrated cardioprotective

effects in the context of ischemia-reperfusion injury by reducing myocardial damage and

improving cardiac function.[3][5] It also inhibits myocardial fibrosis by downregulating TGF-β

signaling.[2]

Quantitative Data: Cardiovascular Effects of Intermedin
B
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Parameter Species IMD Form
Concentrati
on/Dose

Effect Reference

Mean Arterial

Pressure
Rat

IMD1-47 &

IMD8-47

150 nmol

(i.v.)

Continuous

decrease
[7]

Left

Ventricular

End-Systolic

Pressure

(LVESP)

Rat
IMD1-47 &

IMD8-47

150 nmol

(i.v.)
Decrease [7]

+LVdp/dtmax Rat
IMD1-47 &

IMD8-47

150 nmol

(i.v.)
Decrease [7]

-LVdp/dtmax Rat
IMD1-47 &

IMD8-47

150 nmol

(i.v.)
Decrease [7]

Left

Ventricular

End-Diastolic

Pressure

(LVEDP)

Rat
IMD1-47 &

IMD8-47

150 nmol

(i.v.)
Elevation [7]

3H-Leucine

Incorporation

(Cardiomyocy

tes)

Rat IMD1-47
10⁻⁷ and

10⁻⁸ mol/L

12-25%

decrease
[7]

3H-Leucine

Incorporation

(Cardiomyocy

tes)

Rat IMD8-47
10⁻⁷ and

10⁻⁸ mol/L

14-18%

decrease
[7]

Left

Ventricular

Systolic

Pressure

(LVSP)

(Isolated

Heart)

Rat IMD8-47
10⁻⁸ and

10⁻⁷ mol/L

40% and

56%

decrease

[7]
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+LVdp/dtmax

(Isolated

Heart)

Rat IMD8-47
10⁻⁸ and

10⁻⁷ mol/L

33% and

47%

decrease

[7]

-LVdp/dtmax

(Isolated

Heart)

Rat IMD8-47
10⁻⁸ and

10⁻⁷ mol/L

25% and

39%

decrease

[7]

Coronary

Perfusion

Flow (CPF)

(Isolated

Heart)

Rat IMD8-47
10⁻⁸ and

10⁻⁷ mol/L

25% and

33% increase
[7]

Myocardial

cAMP

Content (in

vivo)

Rat IMD1-47 10⁻⁷ mol/L 68% increase [7]

Myocardial

cAMP

Content (in

vivo)

Rat IMD8-47 10⁻⁷ mol/L
150%

increase
[7]

Aortic cAMP

Content (in

vivo)

Rat IMD1-47 10⁻⁷ mol/L
320%

increase
[7]

Aortic cAMP

Content (in

vivo)

Rat IMD8-47 10⁻⁷ mol/L
281%

increase
[7]

Myocardial

cAMP

Content

(Isolated

Heart)

Rat IMD1-47 10⁻⁷ mol/L 24% increase [7]

Myocardial

cAMP

Content

Rat IMD8-47 10⁻⁷ mol/L 73% increase [7]
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(Isolated

Heart)

Renal Functions
IMD plays a significant role in renal physiology, including the regulation of renal blood flow,

water-electrolyte homeostasis, and protection against kidney injury.[3]

Renal Hemodynamics and Diuresis
IMD increases renal perfusion and exhibits direct diuretic and natriuretic effects.[2][8]

Intravenous administration of IMD1-47 leads to increased renal blood flow and decreased

vascular resistance in the kidneys.[2]

Protection Against Renal Injury
IMD has demonstrated protective effects in various models of kidney damage. In

deoxycorticosterone acetate (DOCA)-salt hypertensive rats, IMD administration lowered blood

pressure, increased urine volume, and restored creatinine clearance.[11] It also reduced

vascular and glomerular injury, and attenuated renal inflammation and fibrosis.[11]

Furthermore, IMD protects against renal ischemia-reperfusion injury by inhibiting oxidative

stress, apoptosis, and endoplasmic reticulum stress.[4][12] In contrast-induced acute kidney

injury (CIAKI), IMD preserves peritubular capillary endothelial integrity by activating the

cAMP/Rac1 pathway.[13][14]

Endocrine Functions
IMD is highly expressed in the pituitary gland and is involved in the regulation of hormone

secretion.[6][15]

Regulation of Prolactin Release
IMD functions as a paracrine factor in the pituitary to regulate prolactin release.[6][15] It

stimulates a dose-dependent increase in prolactin secretion from cultured rat pituitary cells and

elevates plasma prolactin levels in vivo.[15] This effect is particularly relevant during different

reproductive states in females, as estrogen treatments have been shown to increase IMD

expression in the pituitary.[6][15]
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Inhibition of Growth Hormone Release
In contrast to its effect on prolactin, IMD inhibits the release of growth hormone (GH) from

cultured anterior pituitary cells.[8][16]

Anti-inflammatory and Neuroprotective Roles
Recent studies have highlighted the anti-inflammatory and neuroprotective properties of

Intermedin B.

Anti-inflammatory Effects
IMD has been shown to reduce the expression of major inflammatory factors in sepsis by

regulating the NLRP3/Caspase-1/IL-1β pathway.[2][9] In a model of neuroinflammation,

Intermedin B isolated from Curcuma longa inhibited the production of pro-inflammatory

mediators such as PGE2, TNF-α, and IL-6 in microglia.[17] This anti-inflammatory action is

mediated through the inhibition of the NF-κB signaling pathway.[17]

Neuroprotective Effects
Intermedin B has demonstrated neuroprotective effects by inhibiting the generation of reactive

oxygen species (ROS) in hippocampal cells.[17] This antioxidant activity suggests its potential

as a therapeutic agent for neurodegenerative diseases.[18]

Role in Cancer
The role of IMD in cancer is multifaceted and appears to be tumor-type specific. It has been

implicated in promoting cell proliferation, survival, invasion, and angiogenesis in several

cancers.

Glioblastoma: IMD expression is positively correlated with the malignancy grade of gliomas.

[19][20] It promotes glioma cell invasion and proliferation through the activation of the

ERK1/2 signaling pathway.[19][20]

Hepatocellular Carcinoma (HCC): IMD is overexpressed in HCC and regulates cell

proliferation and survival.[21] It stimulates cell growth, at least in part, through the Erk1/2

signaling pathway.[21][22]
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Breast Cancer: IMD promotes breast cancer cell invasion and metastasis by increasing

ribosome biogenesis and protein translation via the Src/c-Myc signaling pathway.[23]

Colorectal Cancer (CRC): IMD stimulates CRC cell growth and migration and promotes

angiogenesis.[22]

Signaling Pathways
IMD exerts its diverse physiological effects by activating multiple intracellular signaling

pathways upon binding to its CLR/RAMP receptors.

Gαs-cAMP-PKA Pathway
The primary signaling pathway activated by IMD is the Gαs-cAMP-PKA pathway.[1][9] Binding

of IMD to its receptor leads to the activation of adenylyl cyclase, which increases intracellular

cAMP levels.[7] This, in turn, activates Protein Kinase A (PKA), which phosphorylates

downstream targets to mediate various cellular responses, including vasodilation and hormone

secretion.[7][9]
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activates Cellular Response

(e.g., Vasodilation)
leads to

Click to download full resolution via product page

IMD-cAMP-PKA Signaling Pathway

PI3K/Akt and AMPK Pathways
IMD can also activate the PI3K/Akt and AMPK signaling pathways.[1][9] These pathways are

involved in cell survival, proliferation, and metabolism. For instance, in diabetic

cardiomyopathy, IMD up-regulates CPT-1β through the PI3K/Akt pathway.[24]
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IMD-PI3K/Akt Signaling Pathway

ERK1/2 Pathway
The ERK1/2 pathway is another important signaling cascade activated by IMD, particularly in

the context of cancer.[1][9] Activation of this pathway promotes cell migration, proliferation, and

angiogenesis.[9][19] In hepatocellular carcinoma, IMD-induced cell invasion is mediated

through the ERK1/2-EGR1/DDIT3 signaling pathway.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10138482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10138482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10138482/
https://www.researchgate.net/figure/Effect-of-intermedin-B-4-isolated-from-C-longa-on-inhibiting-ROS-production-in_fig9_370115741
https://pubmed.ncbi.nlm.nih.gov/33298587/
https://pubmed.ncbi.nlm.nih.gov/33298587/
https://aacrjournals.org/mct/article/20/2/284/274624/Inhibition-of-Intermedin-Adrenomedullin-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC7659195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7659195/
https://www.researchgate.net/publication/273624843_Abstract_5149_Intermedin_stimulates_cell_growth_migration_and_angiogenesis_in_human_colorectal_adenocarcinoma_and_hepatocellular_carcinoma
https://pubmed.ncbi.nlm.nih.gov/35896852/
https://pubmed.ncbi.nlm.nih.gov/35896852/
https://www.mdpi.com/1424-8247/17/9/1204
https://www.benchchem.com/product/b1163468#physiological-functions-of-intermedin-b
https://www.benchchem.com/product/b1163468#physiological-functions-of-intermedin-b
https://www.benchchem.com/product/b1163468#physiological-functions-of-intermedin-b
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1163468?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

